4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]MORPHOLINE
Overview
Description
4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]MORPHOLINE is a complex organic compound characterized by the presence of morpholine and nitrophenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]MORPHOLINE typically involves the reaction of morpholine derivatives with nitrophenyl compounds. One common method involves the use of morpholine hydrochloride and phosgene in an inert liquid medium such as toluene or xylene at temperatures ranging from 50°C to 150°C . This reaction yields morpholine-4-carbonyl chloride, which can then be further reacted with nitrophenyl compounds under controlled conditions to produce the desired compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully monitored to optimize the production process and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]MORPHOLINE undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted morpholine compounds. These products have various applications in different fields of research and industry.
Scientific Research Applications
4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]MORPHOLINE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. The nitrophenyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Morpholine-4-carbonyl chloride: A precursor in the synthesis of 4-[2-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]MORPHOLINE.
4-(2,4-Dimethylphenyl)thiazol-2-yl]amide: A compound with similar structural features and applications.
2-Isopropyl-6-methylpyrimidin-4-yl morpholine-4-carboxylate: Another morpholine derivative with comparable properties.
Uniqueness
This compound is unique due to its combination of morpholine and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
morpholin-4-yl-(2-morpholin-4-yl-5-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c19-15(17-5-9-23-10-6-17)13-11-12(18(20)21)1-2-14(13)16-3-7-22-8-4-16/h1-2,11H,3-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWMHBVFMVLDNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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